molecular formula C28H56FeNP B14763779 (R)-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene

(R)-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene

Cat. No.: B14763779
M. Wt: 493.6 g/mol
InChI Key: KDKOIQJHENFUNB-CWPKOHFWSA-N
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Description

®-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene is a chiral ferrocene derivative that has gained significant attention in the field of asymmetric catalysis. This compound is known for its unique structure, which includes a ferrocene backbone with a dicyclohexylphosphino group and a dimethylaminoethyl group. The chirality of this compound makes it particularly useful in enantioselective reactions, where the production of one enantiomer over another is crucial.

Preparation Methods

The synthesis of ®-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene typically involves several steps. One common method includes the reaction of ferrocene with a phosphine ligand, followed by the introduction of the dimethylaminoethyl group. The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

®-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in substitution reactions, where one of its groups is replaced by another. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the production of enantiomerically pure compounds.

    Biology: Its chiral properties make it useful in the study of biological systems that are sensitive to chirality.

    Medicine: The compound’s ability to produce specific enantiomers is valuable in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fine chemicals and materials that require high enantiomeric purity.

Mechanism of Action

The mechanism by which ®-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene exerts its effects is primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, influencing the stereochemistry of the products formed. The molecular targets and pathways involved include various metal complexes that facilitate enantioselective transformations.

Comparison with Similar Compounds

Similar compounds include other chiral ferrocene derivatives, such as:

  • (S)-1-(Diphenylphosphino)-2-[®-1-(dimethylamino)ethyl]ferrocene
  • ®-1-(Dicyclohexylphosphino)-2-[(S)-1-(methylamino)ethyl]ferrocene What sets ®-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene apart is its unique combination of the dicyclohexylphosphino and dimethylaminoethyl groups, which provide distinct steric and electronic properties that enhance its performance in asymmetric catalysis.

Properties

Molecular Formula

C28H56FeNP

Molecular Weight

493.6 g/mol

IUPAC Name

carbanide;cyclopentane;(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron(2+)

InChI

InChI=1S/C21H40NP.C5H10.2CH3.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;;;/h17-21H,4-16H2,1-3H3;1-5H2;2*1H3;/q;;2*-1;+2/t17-,20?,21?;;;;/m0..../s1

InChI Key

KDKOIQJHENFUNB-CWPKOHFWSA-N

Isomeric SMILES

[CH3-].[CH3-].C[C@@H](C1CCCC1P(C2CCCCC2)C3CCCCC3)N(C)C.C1CCCC1.[Fe+2]

Canonical SMILES

[CH3-].[CH3-].CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)N(C)C.C1CCCC1.[Fe+2]

Origin of Product

United States

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